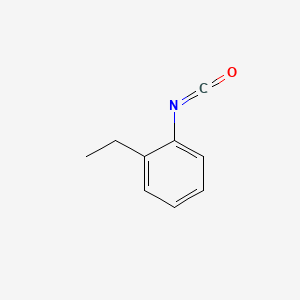
Isocionato de 2-etilfenilo
Descripción general
Descripción
2-Ethylphenyl isocyanate: is an organic compound with the molecular formula C9H9NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is typically used in organic synthesis and industrial applications due to its reactivity and versatility.
Aplicaciones Científicas De Investigación
2-Ethylphenyl isocyanate is utilized in various scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Polymer Chemistry: Essential in the production of polyurethanes, which have applications in foams, elastomers, and coatings.
Material Science: Used in the development of functional polymeric surfaces through thiol-isocyanate “click” reactions.
Mecanismo De Acción
Target of Action
2-Ethylphenyl isocyanate, also known as 1-Ethyl-2-isocyanatobenzene, is a type of isocyanate that is used in the synthesis of polyurethane polymers . The primary targets of 2-Ethylphenyl isocyanate are thiols . The compound reacts with thiols in a base-catalyzed reaction to yield thiourethanes .
Mode of Action
The interaction of 2-Ethylphenyl isocyanate with its targets involves a base-catalyzed reaction with thiols . This reaction results in the formation of thiourethanes . The isocyanate functional group (N=C=O) in 2-Ethylphenyl isocyanate is key to this reactivity .
Biochemical Pathways
The reaction of 2-Ethylphenyl isocyanate with thiols is part of the broader biochemical pathways involved in the synthesis of polyurethane polymers . The resulting thiourethanes can be incorporated into these polymers, affecting their properties and performance .
Pharmacokinetics
Like other isocyanates, it is likely that 2-ethylphenyl isocyanate can be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized, and excreted . These properties can impact the bioavailability of 2-Ethylphenyl isocyanate, although more research is needed to fully understand these effects.
Result of Action
The molecular and cellular effects of 2-Ethylphenyl isocyanate’s action primarily involve the formation of thiourethanes . These compounds can be incorporated into polyurethane polymers, affecting their properties and performance . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethylphenyl isocyanate. For example, the presence of a base can catalyze the reaction of 2-Ethylphenyl isocyanate with thiols . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the reactivity and stability of 2-Ethylphenyl isocyanate .
Análisis Bioquímico
Biochemical Properties
It is known that isocyanates, the group to which 2-Ethylphenyl isocyanate belongs, are reactive and can interact with various biomolecules
Cellular Effects
They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Molecular Mechanism
Isocyanates are known to be reactive and can form covalent bonds with various biomolecules . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that isocyanates are moisture sensitive , which could potentially affect their stability and degradation over time.
Metabolic Pathways
Isocyanates are known to be reactive and can undergo various reactions with biomolecules . This could potentially involve various enzymes or cofactors and affect metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylphenyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This traditional method involves treating an amine with phosgene (COCl2), resulting in the formation of the isocyanate and hydrochloric acid as a byproduct.
Oxidation of Isonitriles: This method uses dimethyl sulfoxide (DMSO) as an oxidant, catalyzed by trifluoroacetic anhydride, to convert isonitriles to isocyanates.
Curtius Rearrangement: This involves the thermal decomposition of acyl azides to yield isocyanates and nitrogen gas.
Industrial Production Methods: In industrial settings, the phosgenation of amines is the most common method due to its efficiency and scalability. due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride are also employed to improve safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylphenyl isocyanate undergoes various reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: Reacts with water to form carbon dioxide and an amine.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react readily with isocyanates under mild conditions to form urethanes and ureas, respectively.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Comparación Con Compuestos Similares
Phenyl isocyanate: Similar in structure but lacks the ethyl group, making it less sterically hindered.
Methyl isocyanate: Smaller and more volatile, used in the production of pesticides.
Toluene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for producing rigid foams.
Uniqueness: 2-Ethylphenyl isocyanate’s unique structure, with an ethyl group attached to the phenyl ring, provides distinct steric and electronic properties that influence its reactivity and applications. This makes it particularly useful in specific synthetic and industrial processes where these properties are advantageous .
Propiedades
IUPAC Name |
1-ethyl-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNUQWYLXXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342640 | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40411-25-4 | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

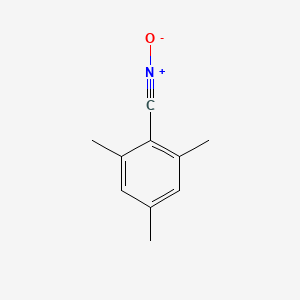

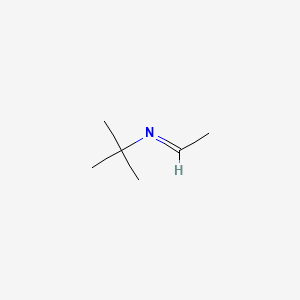
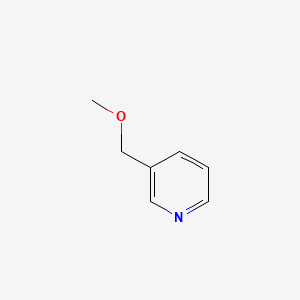
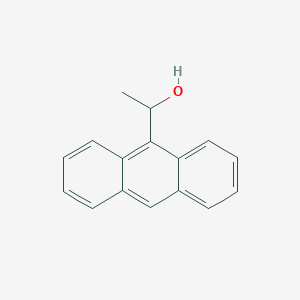
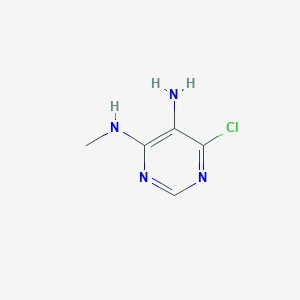
![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)
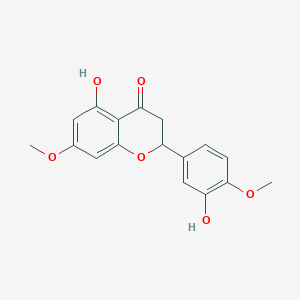
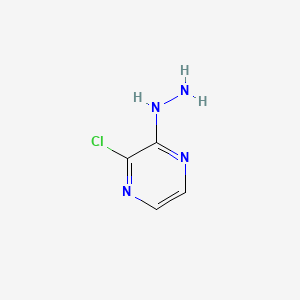
![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)
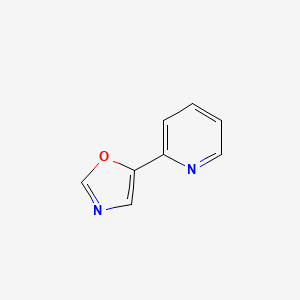
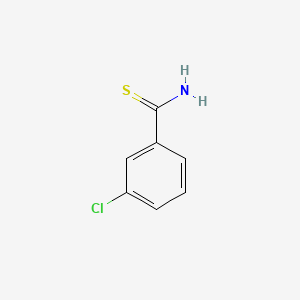
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)
![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)
